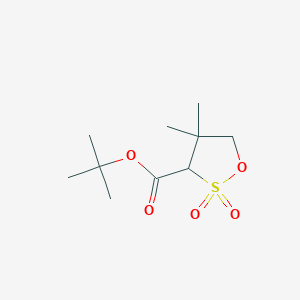
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide is a heterocyclic compound with a unique structure that includes a sulfur atom within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the dioxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxathiolane compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism by which tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom within the oxathiolane ring can participate in redox reactions, influencing cellular processes and pathways. The compound’s reactivity can lead to the formation of reactive intermediates that interact with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate: Lacks the dioxide functionality.
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate sulfone: Contains a sulfone group instead of the dioxide.
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate sulfide: Contains a sulfide group instead of the dioxide.
Uniqueness
The presence of the dioxide group in tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide imparts unique chemical and biological properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H18O5S |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
tert-butyl 4,4-dimethyl-2,2-dioxooxathiolane-3-carboxylate |
InChI |
InChI=1S/C10H18O5S/c1-9(2,3)15-8(11)7-10(4,5)6-14-16(7,12)13/h7H,6H2,1-5H3 |
Clave InChI |
KUYUHDVNZLKGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COS(=O)(=O)C1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)



![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
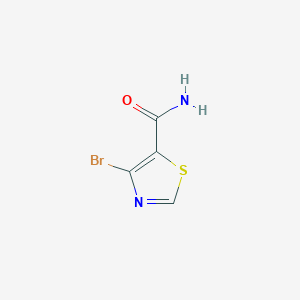
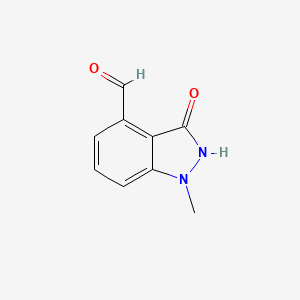

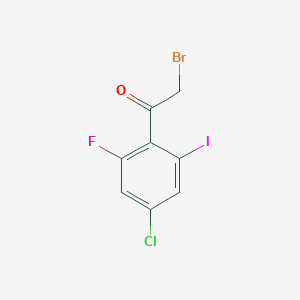
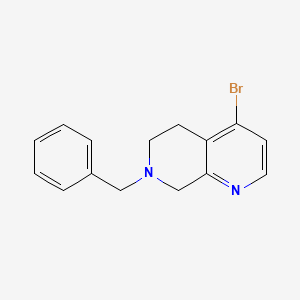
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)

